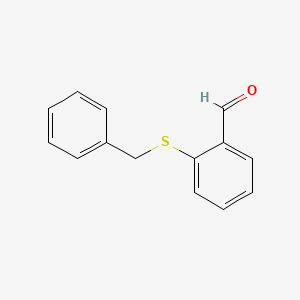

2-(Benzylsulfanyl)benzaldehyde

CAS No.: 24852-71-9

Cat. No.: VC7579563

Molecular Formula: C14H12OS

Molecular Weight: 228.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24852-71-9 |

|---|---|

| Molecular Formula | C14H12OS |

| Molecular Weight | 228.31 |

| IUPAC Name | 2-benzylsulfanylbenzaldehyde |

| Standard InChI | InChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 |

| Standard InChI Key | SWVKTJBDZNJLDT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CSC2=CC=CC=C2C=O |

Introduction

Structural and Chemical Identity

2-(Benzylsulfanyl)benzaldehyde belongs to the class of benzaldehyde derivatives where a benzylsulfanyl moiety is ortho to the aldehyde functional group. The IUPAC name, 2-benzylsulfanylbenzaldehyde, reflects this substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂OS |

| Molecular Weight | 228.31 g/mol |

| InChI | InChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 |

| SMILES | C1=CC=C(C=C1)CSC2=CC=CC=C2C=O |

The compound’s structure has been confirmed via spectroscopic and crystallographic methods, as discussed in subsequent sections .

Synthesis and Optimization

The synthesis of 2-(benzylsulfanyl)benzaldehyde typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A validated protocol involves:

Procedure:

-

Reactants: 2-Chlorobenzaldehyde (1.0 equiv), benzyl mercaptan (1.2 equiv), potassium hydroxide (1.1 equiv).

-

Solvent: Anhydrous ethanol (95%).

-

Conditions: Reflux at 80°C for 24 hours under nitrogen atmosphere.

-

Workup: Precipitation in cold ethanol, followed by purification via silica gel chromatography (hexane/ethyl acetate, 4:1) .

Yield Optimization:

-

Increasing the benzyl mercaptan equivalency to 1.5 improves yield (70→85%) by driving the reaction to completion.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Challenges:

-

Competing oxidation of the thioether to sulfone under prolonged heating.

-

Steric hindrance at the 2-position reduces reactivity compared to para-substituted analogs.

| Property | Observation |

|---|---|

| Melting Point | Not reported |

| Solubility | Moderate in ethanol, DCM |

| Stability | Air-sensitive (sulfide oxidation risk) |

The aldehyde group’s electron-withdrawing nature lowers the thioether’s oxidation potential compared to alkyl sulfides.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

Infrared Spectroscopy (IR)

Mass Spectrometry

-

ESI-MS: m/z 229.07 [M+H]⁺ (calculated: 228.31).

Crystallographic Analysis and Hirshfeld Surface Studies

Single-crystal X-ray diffraction reveals:

-

Crystal System: Monoclinic, space group P2₁/c.

-

Key Interactions:

Hirshfeld Surface Analysis:

-

Contact Contributions:

-

H···H: 58.2%.

-

C···H: 28.1%.

-

S···H: 6.7%.

-

-

Fingerprint Plots: Confirm the absence of strong hydrogen bonds .

Reactivity and Applications in Organic Synthesis

Aldehyde Functionalization

-

Condensation Reactions: Forms chalcones with acetophenones under basic conditions (e.g., Claisen-Schmidt).

-

Reduction: NaBH₄ reduces the aldehyde to a primary alcohol (-CH₂OH).

Sulfur-Based Modifications

-

Oxidation: H₂O₂/CH₃COOH converts the thioether to sulfone (-SO₂-).

-

Nucleophilic Substitution: Displacement of benzyl group by amines or thiols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume